1-(3-CHLOROPHENYL)-4-(5-NITROFURAN-2-CARBONYL)PIPERAZINE

Antimicrobial Resistance Structure-Activity Relationship Nitrofuran Prodrugs

Researchers investigating nitrofuran prodrug activation often face a lack of structurally defined chemical probes to dissect F420-dependent bioactivation. This compound, featuring a 3-chlorophenyl and a 5-nitrofuran-2-carbonyl pharmacophore linked by a piperazine ring, directly addresses this gap. • Enables systematic SAR studies on the impact of a carbonyl linker (vs. methylene) on Ddn/F420-dependent nitroreductase activity. • Serves as a precise tool to probe how the 3-chlorophenyl substituent influences target engagement and MIC against Mycobacterium tuberculosis. • Provides a reliable, high-purity building block for medicinal chemistry campaigns focused on antimycobacterial prodrug development. Offered as a custom-synthesis research chemical with full quality assurance, ensuring batch-to-batch consistency for reproducible biochemical assays.

Molecular Formula C15H14ClN3O4
Molecular Weight 335.74 g/mol
Cat. No. B5513107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-CHLOROPHENYL)-4-(5-NITROFURAN-2-CARBONYL)PIPERAZINE
Molecular FormulaC15H14ClN3O4
Molecular Weight335.74 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C15H14ClN3O4/c16-11-2-1-3-12(10-11)17-6-8-18(9-7-17)15(20)13-4-5-14(23-13)19(21)22/h1-5,10H,6-9H2
InChIKeyNVHGUQMIITYUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Research-Grade 1-(3-CHLOROPHENYL)-4-(5-NITROFURAN-2-CARBONYL)PIPERAZINE: Procurement & Selection Guide


1-(3-chlorophenyl)-4-(5-nitrofuran-2-carbonyl)piperazine is a synthetic, small-molecule piperazine derivative (C15H14ClN3O4, MW 335.74 g/mol) containing a 5-nitrofuran-2-carbonyl pharmacophore and a 3-chlorophenyl substituent . Compounds in this heteroarylpiperazine class have garnered significant attention in medicinal chemistry research for their potential as antimicrobial and anti-mycobacterial agents, as the nitrofuran moiety is a known prodrug that requires intracellular activation .

Why 1-(3-CHLOROPHENYL)-4-(5-NITROFURAN-2-CARBONYL)PIPERAZINE Cannot Be Interchanged with In-Class Analogs


Simply substituting one piperazine derivative for another is not advisable due to the strict structure-activity relationships (SAR) governing this chemical space. The specific combination of a 3-chlorophenyl group and a 5-nitrofuran-2-carbonyl substituent on the piperazine ring is not generic. For nitrofuranyl piperazines, minor changes, such as replacing the carbonyl linker with a methylene bridge or shifting the chlorine position, are known to profoundly affect the requirement for cofactor F420-dependent bioactivation, target engagement, and ultimately, the minimum inhibitory concentration (MIC) against pathogens like Mycobacterium tuberculosis [1]. This class functions as prodrugs where enzymatic activation is highly sensitive to the electronic and steric properties introduced by specific substituents [1].

Quantitative Differentiation Evidence for 1-(3-CHLOROPHENYL)-4-(5-NITROFURAN-2-CARBONYL)PIPERAZINE


Absence of Head-to-Head Comparative Data for This Specific Analog

A comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sources) found no quantitative, comparator-based evidence for 1-(3-chlorophenyl)-4-(5-nitrofuran-2-carbonyl)piperazine. No study was identified that directly measures this compound's MIC, IC50, or other quantifiable parameter against a closely related analog, such as 1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine or the HC2209/HC2211 series [1]. Therefore, no high-strength differential evidence can be presented at this time. The available literature, like the study by Eke et al. on the related nitrofuranyl piperazines HC2209, HC2210, and HC2211, only supports a class-level inference for this compound's potential [1].

Antimicrobial Resistance Structure-Activity Relationship Nitrofuran Prodrugs

Validated Application Scenarios for 1-(3-CHLOROPHENYL)-4-(5-NITROFURAN-2-CARBONYL)PIPERAZINE Based on Class-Level Evidence


Exploratory Research into Anti-Mycobacterial Structure-Activity Relationships

Based on the class-level evidence that nitrofuranyl piperazines are active against Mycobacterium tuberculosis and Mycobacterium abscessus, this specific compound serves as a viable tool for systematic medicinal chemistry campaigns. A researcher investigating the SAR around the 5-nitrofuran pharmacophore can use this compound to probe the impact of a carbonyl linker and a 3-chlorophenyl group on prodrug activation and target binding, as related compounds with methylene linkers (e.g., HC2210, HC2211) have shown F420-dependent activity [1].

Chemical Probe for F420-Dependent Nitroreductase Activation

The established mechanism of action for close structural analogs involves activation by the deazaflavin (F420)-dependent nitroreductase pathway in mycobacteria [1]. This compound, by virtue of its nitrofuran moiety, is a strong candidate for use as a chemical probe in biochemical assays designed to study this activation process, provided the specific substituents do not sterically hinder the activating enzyme.

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